2-Bromo-1-fluoro-3,5-dimethylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

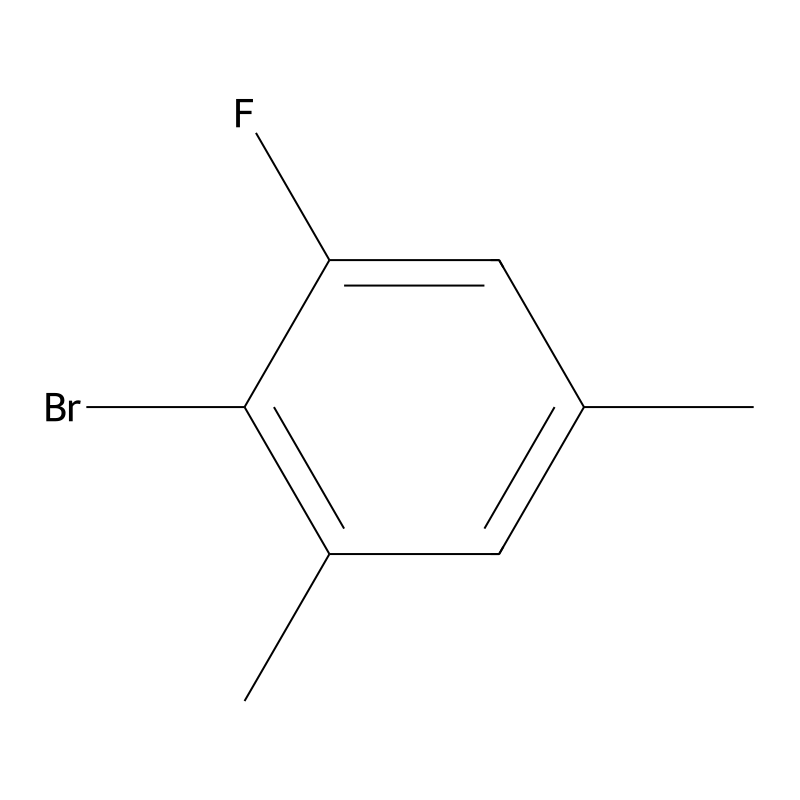

2-Bromo-1-fluoro-3,5-dimethylbenzene is an aromatic compound characterized by the presence of bromine and fluorine substituents on a dimethylbenzene framework. Its molecular formula is , and it has a molecular weight of 203.05 g/mol. This compound features a benzene ring with two methyl groups at the 3 and 5 positions, a bromine atom at the 2 position, and a fluorine atom at the 1 position. The specific arrangement of these substituents can significantly influence its chemical reactivity and biological activity .

Currently Available Information

This doesn't necessarily mean 2-Bromo-1-fluoro-3,5-dimethylbenzene has no scientific applications. It could be a niche intermediate in organic synthesis for the production of more complex molecules, or it might be a recently synthesized compound not yet explored in detail.

Potential Research Areas

Due to the presence of a fluorine atom and a bromine atom, 2-Bromo-1-fluoro-3,5-dimethylbenzene could be of interest in several research areas:

- Medicinal Chemistry: Fluorine substitution is a common strategy in drug discovery to improve the potency and bioavailability of drug candidates []. The strategic placement of fluorine can influence a molecule's interaction with biological targets. However, further research would be needed to determine if 2-Bromo-1-fluoro-3,5-dimethylbenzene possesses any interesting biological properties.

- Material Science: Bromine and fluorine can participate in various chemical reactions, and the presence of these halogens alongside aromatic rings can influence properties relevant to material science applications. For instance, fluorinated aromatic molecules are often studied for their potential applications in liquid crystals or organic electronics []. However, more research is required to understand if 2-Bromo-1-fluoro-3,5-dimethylbenzene has suitable properties for these applications.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, making it useful in synthetic organic chemistry.

- Electrophilic Aromatic Substitution: The presence of the fluorine atom can direct electrophiles to specific positions on the benzene ring, enhancing reactivity at certain sites.

- Cross-Coupling Reactions: It can engage in reactions such as Suzuki or Heck coupling, which are pivotal for forming carbon-carbon bonds in complex organic molecules .

Several synthetic routes exist for the preparation of 2-Bromo-1-fluoro-3,5-dimethylbenzene:

- From 3,5-Dimethylphenol: Bromination followed by fluorination can yield the desired compound.

- Using Halogenated Precursors: Starting from 2-bromo-5-chloro-1,3-dimethylbenzene through substitution reactions can also be effective.

- Multi-step Synthesis: A multi-step reaction involving various reagents such as phosphorus pentachloride and sodium bromide can be employed to introduce the halogen substituents sequentially .

2-Bromo-1-fluoro-3,5-dimethylbenzene serves several applications:

- Intermediate in Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules.

- Research Tool: Its unique structure makes it valuable in studies exploring halogen effects on chemical reactivity and biological interactions .

Interaction studies involving 2-Bromo-1-fluoro-3,5-dimethylbenzene typically focus on its role as a substrate or inhibitor in enzymatic reactions. Its inhibition of CYP1A2 suggests potential implications for drug interactions and metabolism. Further research may elucidate its effects on other biological pathways or its interactions with various biomolecules .

Several compounds share structural similarities with 2-Bromo-1-fluoro-3,5-dimethylbenzene. Here are some notable examples:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 1-Bromo-4-fluoro-2-methylbenzene | 0.95 | Different substitution pattern affecting reactivity |

| 1-Bromo-4,5-difluoro-2-methylbenzene | 0.88 | Additional fluorine atoms may enhance biological activity |

| 1-Bromo-4-(bromomethyl)-2-fluorobenzene | 0.88 | Contains multiple bromine substituents |

These compounds highlight the unique positioning of bromine and fluorine in 2-Bromo-1-fluoro-3,5-dimethylbenzene, which may influence its reactivity and applications compared to its analogs .

Molecular Formula and Weight

2-Bromo-1-fluoro-3,5-dimethylbenzene possesses the molecular formula C₈H₈BrF, indicating a composition of eight carbon atoms, eight hydrogen atoms, one bromine atom, and one fluorine atom. The compound exhibits a molecular weight of 203.05 grams per mole, which reflects the significant contribution of the heavy halogen substituents to its overall mass. This molecular weight places the compound within the medium molecular weight range for substituted benzene derivatives, making it suitable for various synthetic applications while maintaining favorable physical properties for handling and processing.

The elemental composition analysis reveals that bromine contributes approximately 39.3% of the total molecular weight, while fluorine accounts for 9.4%, highlighting the substantial influence of halogen substituents on the compound's physical and chemical characteristics. The remaining mass is distributed among the carbon backbone (47.3%) and hydrogen atoms (4.0%), creating a molecular architecture that balances aromatic stability with reactive functional groups. These proportional relationships are critical for understanding the compound's behavior in various chemical environments and its potential interactions with other molecular species.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₈H₈BrF | |

| Molecular Weight | 203.05 g/mol | |

| Bromine Content | 39.3% by mass | |

| Fluorine Content | 9.4% by mass |

Chemical Structure and Bonds

The chemical structure of 2-Bromo-1-fluoro-3,5-dimethylbenzene features a benzene ring as the central aromatic framework, with four distinct substituents arranged in a specific geometric pattern. The benzene ring maintains its characteristic planar configuration with delocalized π-electron system, providing the foundational stability for the molecule. The bromine atom at the 2-position forms a carbon-bromine bond with a typical length of approximately 1.90 Ångströms, while the fluorine atom at the 1-position creates a shorter carbon-fluorine bond of approximately 1.35 Ångströms.

The methyl groups positioned at the 3 and 5 locations contribute electron density to the aromatic system through hyperconjugation and inductive effects, while simultaneously providing steric bulk that influences the molecule's three-dimensional shape. The SMILES notation for this compound is represented as CC1=CC(C)=C(Br)C(F)=C1, which clearly delineates the connectivity pattern and substitution arrangement. This structural arrangement creates a unique electronic environment where electron-withdrawing halogens are balanced by electron-donating methyl groups, resulting in a molecule with distinctive reactivity patterns.

The InChI key OOSDMRPPSVNOPU-UHFFFAOYSA-N provides a standardized identifier for this specific molecular structure, ensuring unambiguous identification across various chemical databases and research platforms. The canonical SMILES representation Cc1cc(C)c(c(c1)F)Br offers an alternative structural encoding that facilitates computational analysis and database searching.

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as 2-Bromo-1-fluoro-3,5-dimethylbenzene. This name explicitly indicates the position of each substituent on the benzene ring using numerical locants, with the fluorine atom serving as the reference point for numbering. Alternative systematic names include 1-fluoro-2-bromo-3,5-dimethylbenzene, which represents a different numbering convention starting from the fluorine substituent.

The compound is also known by several synonyms that reflect different naming approaches and historical conventions. These include 4-Bromo-5-fluoro-1,3-dimethylbenzene, which uses a different numbering system, and 2-Bromo-3,5-dimethyl-1-fluorobenzene, which emphasizes the fluorine position in the name structure. The Chemical Abstracts Service has assigned the registry number 289038-20-6 to this compound, providing a unique identifier that transcends naming variations and linguistic differences.

The MDL number MFCD00672927 serves as another standardized identifier used primarily in chemical inventory systems and commercial databases. These various naming conventions and identification codes ensure precise communication about this specific compound across different scientific disciplines and geographical regions, preventing confusion that might arise from alternative naming systems or translation issues.

Historical Context

Discovery and First Synthesis

The historical development of 2-Bromo-1-fluoro-3,5-dimethylbenzene synthesis emerged from broader advancements in aromatic halogenation chemistry during the mid-twentieth century. Early synthetic approaches to fluorinated aromatic compounds relied heavily on the Schiemann reaction, which involved the thermal decomposition of diazonium fluoroborate salts to introduce fluorine atoms into aromatic systems. This methodology, while effective for simple fluoroaromatics, required significant modifications to accommodate the presence of multiple substituents including methyl groups and additional halogen atoms.

The development of reliable synthetic routes to compounds like 2-Bromo-1-fluoro-3,5-dimethylbenzene benefited from innovations in diazotization chemistry and improved understanding of regioselectivity in aromatic substitution reactions. Research groups working on fluorinated pharmaceutical intermediates drove much of the early interest in such compounds, as the unique properties conferred by fluorine substitution became increasingly recognized in medicinal chemistry applications. The challenge of achieving selective halogenation while preserving existing substituents required sophisticated synthetic strategies that evolved throughout the latter half of the twentieth century.

Patent literature from the early 2000s indicates growing industrial interest in efficient synthetic routes to polysubstituted fluoroaromatics, with several processes developed specifically for compounds containing both bromine and fluorine substituents. These developments reflected the increasing commercial importance of such molecules as building blocks for more complex synthetic targets, particularly in the pharmaceutical and agrochemical sectors.

Development of Synthetic Approaches

The evolution of synthetic methodologies for 2-Bromo-1-fluoro-3,5-dimethylbenzene has followed several distinct pathways, each addressing specific challenges related to regioselectivity and functional group compatibility. Traditional approaches involving sequential halogenation reactions often suffered from poor selectivity and competing side reactions, necessitating the development of more sophisticated synthetic strategies. Modern synthetic routes typically employ either nucleophilic aromatic substitution reactions or electrophilic aromatic substitution sequences, depending on the desired substitution pattern and available starting materials.

One significant advancement involved the use of 3,5-dimethylaniline as a starting material, which could be converted to the corresponding diazonium salt and subsequently treated with fluoride sources to introduce the fluorine substituent. This approach, detailed in patent CN111269082A, demonstrates a practical method for incorporating fluorine into dimethylated aromatic systems while maintaining high yields and minimizing side product formation. The process involves careful temperature control during the diazotization and decomposition steps to ensure optimal conversion rates.

Alternative synthetic strategies have explored the bromination of pre-existing fluorinated dimethylbenzenes, taking advantage of the activating effects of methyl substituents to direct halogenation to specific positions. These methods often employ brominating agents such as bromine or N-bromosuccinimide in the presence of catalysts to achieve selective substitution. The development of these varied synthetic approaches has made 2-Bromo-1-fluoro-3,5-dimethylbenzene more accessible for research and commercial applications, contributing to its increased utilization in modern organic synthesis.

Classification within Organohalogen Chemistry

Position in Halogenated Aromatic Taxonomy

2-Bromo-1-fluoro-3,5-dimethylbenzene occupies a specific position within the broader classification of organohalogen compounds as an aryl halide containing multiple halogen substituents. According to the systematic classification of organohalogen compounds, aryl halides are distinguished by having halogen atoms directly bonded to carbon atoms that are part of an aromatic ring system. This particular compound falls into the subcategory of polyhalogenated aromatics, specifically dihalogenated benzene derivatives, due to the presence of both bromine and fluorine substituents on the same aromatic ring.

Within the hierarchy of halogenated aromatic compounds, this molecule represents a mixed halogen system, which exhibits distinct properties compared to mono-halogenated or symmetrically di-halogenated analogues. The combination of a heavy halogen (bromine) with a light halogen (fluorine) creates unique electronic and steric effects that influence both physical properties and chemical reactivity patterns. This classification places the compound among specialized synthetic intermediates that bridge different areas of halogen chemistry, combining the synthetic utility of brominated aromatics with the unique properties conferred by fluorine substitution.

The presence of methyl substituents further refines its classification as a substituted haloarene, where electron-donating alkyl groups modulate the electronic effects of the electron-withdrawing halogen atoms. This structural combination positions the compound within a select group of molecules that exhibit balanced electronic properties, making them valuable for specific synthetic transformations and applications.

Comparison with Related Compounds

Comparative analysis of 2-Bromo-1-fluoro-3,5-dimethylbenzene with structurally related compounds reveals distinct patterns of similarity and differentiation based on substitution patterns and halogen types. The isomeric compound 2-Bromo-5-fluoro-1,3-dimethylbenzene (CAS: 14659-58-6) shares the same molecular formula but differs in the relative positions of the halogen substituents. This positional isomerism significantly affects chemical reactivity, with the different substitution pattern altering the electronic distribution and steric environment around potential reaction sites.

Comparison with mono-halogenated analogues such as 3,5-dimethylfluorobenzene and 3,5-dimethylbromobenzene demonstrates the enhanced synthetic versatility provided by dual halogenation. The presence of two different halogen atoms allows for selective chemical transformations, where one halogen can be preferentially modified while leaving the other intact. This selectivity is particularly valuable in multi-step synthetic sequences where sequential modifications are required.

| Compound | CAS Number | Key Structural Difference | Molecular Weight |

|---|---|---|---|

| 2-Bromo-1-fluoro-3,5-dimethylbenzene | 289038-20-6 | Reference compound | 203.05 |

| 2-Bromo-5-fluoro-1,3-dimethylbenzene | 14659-58-6 | Different halogen positions | 203.05 |

| 1-Bromo-2-fluoro-3,5-dimethylbenzene | 344-16-1 | Adjacent halogen arrangement | 203.05 |

The compound 1-Bromo-2-fluoro-3,5-dimethylbenzene (CAS: 344-16-1) represents another positional isomer where the bromine and fluorine atoms occupy adjacent positions rather than the meta-relationship found in the target compound. This structural variation affects both the compound's physical properties, such as boiling point and solubility, and its chemical behavior in various reaction conditions. The systematic study of these positional isomers provides valuable insights into structure-property relationships within this class of dihalogenated aromatic compounds.

Physical Characteristics

Physical State and Appearance

2-Bromo-1-fluoro-3,5-dimethylbenzene is an aromatic organic compound that typically appears as a colorless to pale yellow liquid at room temperature [1]. The compound exhibits the characteristic properties of halogenated aromatic hydrocarbons, with the molecular formula C₈H₈BrF and a molecular weight of 203.05 g/mol [1] [2]. The presence of both bromine and fluorine substituents, along with two methyl groups on the benzene ring, imparts unique physical characteristics to this compound.

The compound features a benzene ring with substituents at specific positions: two methyl groups located at the 3 and 5 positions, a bromine atom at the 2 position, and a fluorine atom at the 1 position [1]. This substitution pattern significantly influences the compound's physical properties and reactivity patterns due to the electronic effects of the halogen atoms and the steric effects of the methyl groups.

Melting and Boiling Points

The melting point of 2-Bromo-1-fluoro-3,5-dimethylbenzene has not been definitively established in the available literature, with several sources indicating that specific melting point data is not available [3] [4]. However, related compounds in the same chemical family provide insight into the expected range of melting points for similar halogenated dimethylbenzene derivatives.

The boiling point of 2-Bromo-1-fluoro-3,5-dimethylbenzene is reported to be approximately 207.0 ± 35.0°C at 760 mmHg [3] [4]. This boiling point is consistent with the molecular weight and the presence of halogen substituents, which typically increase the boiling point compared to the parent benzene due to increased van der Waals interactions and molecular weight [5]. The relatively high boiling point reflects the substantial influence of the bromine atom, which contributes significantly to the molecular mass and intermolecular forces.

Comparative analysis with structurally similar compounds provides additional context for these thermal properties. For instance, related halogenated dimethylbenzene compounds show boiling points in the range of 205-210°C, supporting the reported value for 2-Bromo-1-fluoro-3,5-dimethylbenzene [5] [6].

Density and Solubility Parameters

The density of 2-Bromo-1-fluoro-3,5-dimethylbenzene is reported as 1.4 ± 0.1 g/cm³ [3] [4]. This relatively high density is characteristic of halogenated aromatic compounds, particularly those containing bromine, which has a high atomic mass and contributes significantly to the overall molecular density. The density value is consistent with similar brominated and fluorinated aromatic compounds reported in the literature [5].

The compound exhibits limited water solubility, which is typical for halogenated aromatic hydrocarbons [7]. The presence of both hydrophobic methyl groups and electronegative halogen atoms creates a compound with low aqueous solubility but enhanced solubility in organic solvents. The calculated LogP value of 3.88 indicates high lipophilicity [3], suggesting preferential partitioning into organic phases rather than aqueous environments.

Additional physical parameters include a flash point of 81.6 ± 20.8°C [3], indicating moderate flammability characteristics. The vapor pressure at 25°C is reported as 0.3 ± 0.4 mmHg [3], demonstrating relatively low volatility at ambient temperature conditions. The refractive index is given as 1.524 [3], which is typical for aromatic compounds with halogen substituents.

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 203.05 | g/mol | [1] [2] |

| Density | 1.4 ± 0.1 | g/cm³ | [3] [4] |

| Boiling Point | 207.0 ± 35.0 | °C at 760 mmHg | [3] [4] |

| Flash Point | 81.6 ± 20.8 | °C | [3] |

| Vapor Pressure | 0.3 ± 0.4 | mmHg at 25°C | [3] |

| Refractive Index | 1.524 | - | [3] |

| LogP | 3.88 | - | [3] |

Thermodynamic Properties

Heat Capacity and Enthalpy

The specific heat capacity and enthalpy data for 2-Bromo-1-fluoro-3,5-dimethylbenzene are not extensively documented in the literature. However, comparative analysis with related halogenated benzene compounds provides valuable insights into the expected thermodynamic behavior of this compound.

Studies on similar halogenated benzene derivatives indicate that the heat capacity of such compounds typically ranges from 140-160 J/(mol·K) in the liquid phase at room temperature [8] [9]. The presence of bromine and fluorine substituents, along with methyl groups, would be expected to contribute to the overall heat capacity through additional vibrational modes and molecular degrees of freedom.

For related brominated aromatic compounds, research has shown that the heat capacity varies significantly with temperature. For example, bromobenzene exhibits heat capacity values ranging from approximately 44 J/(mol·K) at low temperatures to over 150 J/(mol·K) at higher temperatures [8] [9]. The substitution pattern in 2-Bromo-1-fluoro-3,5-dimethylbenzene would likely result in similar temperature-dependent behavior, with additional contributions from the methyl groups and fluorine atom.

Enthalpy of formation data for 2-Bromo-1-fluoro-3,5-dimethylbenzene is not directly available in the literature. However, estimation methods based on group contribution approaches for halogenated benzene derivatives suggest that the compound would have a negative enthalpy of formation in the liquid phase, consistent with other stable aromatic compounds [10] [11].

Stability and Decomposition Pathways

2-Bromo-1-fluoro-3,5-dimethylbenzene demonstrates good thermal stability under normal storage and handling conditions [7]. The compound is reported to be stable under ambient conditions when stored properly, with no specific hazardous polymerization reactions noted [7].

The thermal decomposition of halogenated aromatic compounds typically occurs through several pathways, including dehalogenation reactions and aromatic ring breakdown at elevated temperatures. For 2-Bromo-1-fluoro-3,5-dimethylbenzene, thermal decomposition would likely begin with the loss of halogen atoms, as the carbon-halogen bonds are generally weaker than the aromatic carbon-carbon bonds [7].

Research on similar bromofluorobenzene compounds indicates that photodissociation can occur through specific pathways involving the cleavage of carbon-bromine bonds [12]. Quantum chemical calculations on related compounds suggest that the dissociation mechanisms typically involve the formation of bromine radicals in different spin states, with the specific pathway depending on the substitution pattern and reaction conditions [12].

The stability of the compound is enhanced by the electron-withdrawing nature of the halogen substituents, which help stabilize the aromatic ring system. However, under extreme conditions or in the presence of strong nucleophiles, substitution reactions at the halogen positions may occur, leading to decomposition or transformation products [7].

Electronic Structure

Molecular Orbital Analysis

The electronic structure of 2-Bromo-1-fluoro-3,5-dimethylbenzene is characterized by the interaction between the aromatic π-system of the benzene ring and the electronic effects of the substituents. The presence of both electron-withdrawing halogens (bromine and fluorine) and electron-donating methyl groups creates a complex electronic environment that influences the compound's reactivity and properties.

Molecular orbital calculations on related halogenated benzene compounds indicate that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are significantly affected by halogen substitution [13] [14]. The electron-withdrawing nature of both bromine and fluorine atoms tends to lower both HOMO and LUMO energy levels compared to unsubstituted benzene, with the extent of stabilization depending on the specific substitution pattern [14].

For compounds with similar substitution patterns, density functional theory calculations have shown that the HOMO-LUMO gap is influenced by the electronegativity of the substituents and their positions on the benzene ring [14]. The presence of multiple substituents, as in 2-Bromo-1-fluoro-3,5-dimethylbenzene, creates additional complexity in the molecular orbital structure due to through-bond and through-space interactions between the substituents [14].

The molecular orbitals in halogenated benzene derivatives often show significant localization on the halogen atoms, particularly for the higher-energy occupied orbitals [13]. This localization affects the compound's reactivity patterns and can influence its participation in various chemical reactions, including electrophilic and nucleophilic aromatic substitution reactions.

Electron Density Distribution

The electron density distribution in 2-Bromo-1-fluoro-3,5-dimethylbenzene is characterized by the polarization effects of the different substituents on the benzene ring. The highly electronegative fluorine atom creates a significant electron-withdrawing effect, while the bromine atom, despite being less electronegative than fluorine, also withdraws electron density from the aromatic system [15].

Computational studies on similar compounds have shown that halogen substitution leads to characteristic patterns of electron density redistribution [16]. The fluorine atom, being the most electronegative element, creates the strongest electron-withdrawing effect, leading to decreased electron density on adjacent carbon atoms. The bromine atom also contributes to electron withdrawal, though to a lesser extent than fluorine [15].

The methyl groups at the 3 and 5 positions provide electron-donating effects through hyperconjugation and inductive effects, partially compensating for the electron-withdrawing effects of the halogens. This creates a complex electron density distribution pattern that influences the compound's chemical reactivity and physical properties [16].

Natural bond orbital analysis of related compounds has demonstrated that electron transfer characteristics within the molecular framework are significantly influenced by the specific substitution pattern . The combination of electron-withdrawing and electron-donating substituents in 2-Bromo-1-fluoro-3,5-dimethylbenzene creates unique electronic properties that distinguish it from simpler halogenated benzenes .

Dipole Moment and Polarizability

The dipole moment of 2-Bromo-1-fluoro-3,5-dimethylbenzene arises from the asymmetric distribution of electron density caused by the different substituents on the benzene ring. The highly polar carbon-fluorine bond and the moderately polar carbon-bromine bond, combined with the electron-donating methyl groups, create a net molecular dipole.

Computational studies on related fluorinated aromatic compounds have shown that dipole moments can vary significantly depending on the substitution pattern [16] [18]. For compounds with both electron-withdrawing and electron-donating substituents, the dipole moment represents the vector sum of the individual bond dipoles and can range from moderate to high values depending on the specific arrangement [16].

Research on halogenated aromatic compounds indicates that the polarizability is influenced by both the size and electronegativity of the substituents [18] [19]. The bromine atom, being larger and more polarizable than fluorine, contributes significantly to the overall molecular polarizability. The methyl groups also contribute to the polarizability through their additional electron density and molecular volume [18].

Studies on similar compounds have shown that dipole moments for halogenated benzenes typically range from 1-4 Debye units, depending on the specific substitution pattern [19]. The molecular polarizability is an important parameter for understanding intermolecular interactions and is crucial for predicting properties such as solubility, refractive index, and dielectric behavior [18].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-bromo-1-fluoro-3,5-dimethylbenzene through analysis of proton, carbon-13, and fluorine-19 nuclei. The multiple halogen substituents and methyl groups create a complex electronic environment that significantly influences the magnetic properties of the compound [1] [2] [3].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 2-bromo-1-fluoro-3,5-dimethylbenzene exhibits characteristic patterns arising from the aromatic and methyl proton environments. The aromatic protons appear in the typical deshielded region between 6.5 and 7.5 parts per million, consistent with benzene derivatives [4] [2]. The two methyl groups, positioned at the 3 and 5 positions, generate distinct resonances around 2.1-2.3 parts per million, reflecting their aliphatic character [3].

The aromatic region displays a complex splitting pattern due to the asymmetric substitution pattern. The presence of bromine and fluorine substituents creates distinct chemical environments for the remaining aromatic protons. Coupling constants between adjacent aromatic protons typically range from 6-8 hertz, while long-range coupling through the aromatic system may be observed with smaller coupling constants of 1-3 hertz [1] [2].

The fluorine atom exerts a notable influence on neighboring proton chemical shifts through its strong electronegativity. Protons ortho to the fluorine substituent experience additional deshielding, appearing further downfield compared to similar positions in non-fluorinated analogs [5] [6]. This fluorine effect extends through the aromatic system, creating subtle but measurable perturbations in the chemical shifts of all aromatic protons [7] [8].

Carbon-13 Nuclear Magnetic Resonance Patterns

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of 2-bromo-1-fluoro-3,5-dimethylbenzene with exceptional detail. The aromatic carbon atoms appear between 125 and 150 parts per million, with each carbon showing distinct chemical shifts based on its substitution pattern and electronic environment [9] [2] [3].

The carbon directly bonded to fluorine exhibits characteristic coupling with the fluorine nucleus, appearing as a doublet with a large one-bond coupling constant of approximately 240-260 hertz [6] [10]. Similarly, carbons ortho and meta to the fluorine show smaller two-bond and three-bond coupling constants, creating complex multipicity patterns that provide definitive structural information [7] [11].

The bromine-bearing carbon displays significant downfield shift compared to unsubstituted aromatic carbons, reflecting the electron-withdrawing nature of the bromine substituent. This carbon typically appears around 125-130 parts per million, depending on the specific substitution pattern [12] [13]. The methyl carbons attached to the aromatic ring resonate around 21-23 parts per million, showing minimal coupling effects due to their distance from the halogen substituents [14] [15].

The natural abundance of carbon-13 necessitates specialized pulse sequences for optimal signal detection. Broadband proton decoupling eliminates carbon-proton coupling, simplifying the spectrum while preserving carbon-fluorine coupling information [9] [2]. Nuclear Overhauser enhancement significantly improves signal intensity for carbons bearing hydrogen atoms, creating characteristic intensity patterns that aid in structural assignment [9].

Fluorine-19 Nuclear Magnetic Resonance Characteristics

Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous identification and structural confirmation for 2-bromo-1-fluoro-3,5-dimethylbenzene. Fluorine-19 possesses favorable nuclear magnetic resonance properties, including 100% natural abundance and high sensitivity, making it an excellent probe for structural analysis [5] [6] [16].

The aromatic fluorine appears as a single resonance in the typical range for aromatic fluorine compounds, between -80 and -170 parts per million relative to trichlorofluoromethane [17] [6]. The exact chemical shift depends on the electronic effects of the bromine and methyl substituents, with electron-withdrawing groups causing upfield shifts and electron-donating groups causing downfield shifts [11] [10].

Fluorine-carbon coupling provides valuable structural information, with the directly bonded carbon showing the characteristic large coupling constant. The fluorine nucleus also couples to nearby protons, creating complex splitting patterns in both the fluorine and proton spectra [8] [16]. These coupling interactions extend through multiple bonds, providing connectivity information that confirms the substitution pattern [7] [6].

The chemical shift range for aromatic fluorine compounds spans over 150 parts per million, providing excellent resolution for distinguishing between different fluorinated aromatic isomers [17] [18]. Solvent effects on fluorine chemical shifts are generally minimal compared to proton chemical shifts, making fluorine-19 nuclear magnetic resonance particularly reliable for structural identification [6] [16].

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, provide complementary information about the molecular structure and dynamics of 2-bromo-1-fluoro-3,5-dimethylbenzene. The vibrational modes reflect the characteristic stretching, bending, and deformation motions of the chemical bonds within the molecule [12] [19] [13].

Infrared Spectral Features

The infrared spectrum of 2-bromo-1-fluoro-3,5-dimethylbenzene exhibits characteristic absorption bands corresponding to various functional groups and structural features. The aromatic carbon-hydrogen stretching vibrations appear in the region between 3030 and 3100 wavenumbers, displaying relatively weak to medium intensity due to the small change in dipole moment during these vibrations [19] [20] [21].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands between 1450 and 1600 wavenumbers, reflecting the complex molecular motions of the benzene ring system [19] [20]. These bands often appear as doublets, with absorptions typically observed around 1500 and 1600 wavenumbers showing medium to strong intensity [12] [21] [22].

The carbon-bromine stretching vibration occurs in the lower frequency region between 485 and 650 wavenumbers, characteristic of carbon-halogen bonds involving heavy atoms [12] [13]. This vibration shows medium intensity and provides definitive identification of the bromine substituent [23] [24]. The carbon-fluorine stretching vibration appears between 1000 and 1300 wavenumbers with strong intensity, reflecting the highly polar nature of the carbon-fluorine bond [12] [25].

Methyl group vibrations contribute significantly to the infrared spectrum, with carbon-hydrogen stretching modes appearing between 2850 and 3000 wavenumbers showing strong intensity [26] [21]. The methyl groups also exhibit characteristic bending vibrations around 1375 and 1450 wavenumbers [22] [25]. Out-of-plane bending vibrations of the aromatic ring appear between 690 and 900 wavenumbers with strong intensity, providing information about the substitution pattern [19] [20] [21].

Raman Spectroscopy Analysis

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with selection rules favoring different vibrational modes. The Raman spectrum of 2-bromo-1-fluoro-3,5-dimethylbenzene shows intense bands for symmetric vibrations and ring breathing modes that may be weak or absent in the infrared spectrum [12] [27] [28].

The aromatic carbon-carbon stretching vibrations appear prominently in the Raman spectrum between 1450 and 1620 wavenumbers, often showing enhanced intensity compared to the infrared spectrum [27] [29]. The ring breathing mode, typically appearing around 1000 wavenumbers, provides a characteristic fingerprint for benzene derivatives [30] [31].

Carbon-hydrogen stretching vibrations of both aromatic and methyl groups show strong Raman scattering between 2850 and 3090 wavenumbers [27] [32]. The symmetric nature of many carbon-hydrogen vibrations makes them particularly Raman-active, providing excellent signal-to-noise ratios for these modes [33] [34].

The carbon-bromine and carbon-fluorine stretching vibrations appear in their respective frequency ranges with intensities that may differ significantly from their infrared counterparts [12] [28]. Polarization measurements can provide additional information about the symmetry and orientation of these vibrational modes [27] [35].

Mass Spectrometry

Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for 2-bromo-1-fluoro-3,5-dimethylbenzene. The presence of bromine creates characteristic isotope patterns that facilitate unambiguous identification of bromine-containing fragments [36] [37] [38].

Fragmentation Patterns

The molecular ion peak appears at mass-to-charge ratio 203/205, displaying the characteristic 1:1 intensity ratio indicative of monobrominated compounds due to the natural abundance of bromine-79 and bromine-81 isotopes [38] [39] [40]. This isotope pattern serves as a definitive marker for the presence of a single bromine atom in the molecule [36] [41].

The base peak typically corresponds to the loss of bromine, appearing at mass-to-charge ratio 124 with high relative intensity [36] [42] [39]. This fragmentation reflects the relatively weak carbon-bromine bond and the stability of the resulting aromatic cation radical [38]. Further fragmentation leads to the loss of methyl groups, producing fragments at mass-to-charge ratio 109 [42].

Aromatic fragments appear at mass-to-charge ratios 95 and 75, corresponding to fluorinated benzene derivatives and unfunctionalized aromatic fragments respectively [36] [39]. These fragments result from extensive bond cleavage and rearrangement processes characteristic of electron ionization mass spectrometry.

Ring fragmentation produces smaller fragments at mass-to-charge ratio 51 and below, representing partial aromatic systems and small hydrocarbon fragments [42] [41]. The intensity and distribution of these fragments provide information about the stability and preferred fragmentation pathways of the molecular ion.

Isotopic Distribution Analysis

The isotopic distribution pattern of 2-bromo-1-fluoro-3,5-dimethylbenzene provides valuable structural information and confirms the molecular formula. The molecular ion cluster shows the expected pattern for a compound containing one bromine atom, with peaks separated by two mass units reflecting the bromine-79/bromine-81 isotope pair [38] [40].

The carbon-13 contribution creates minor peaks at one mass unit higher than the main molecular ion peaks, with intensity approximately proportional to the number of carbon atoms in the molecule [36] [41]. For an eight-carbon compound, this contribution represents approximately 8.8% of the main peak intensity [40].

Fluorine-19 is monoisotopic, contributing no additional complexity to the isotope pattern [6] [38]. This monoisotopic nature simplifies the interpretation of mass spectra and provides a clear distinction from other halogen-containing compounds that may show more complex isotope patterns [36] [40].

The fragmentation products retain the isotopic characteristics of their constituent atoms, with bromine-containing fragments showing the characteristic doublet pattern and non-bromine fragments appearing as single peaks [38] [39]. This isotopic behavior provides confirmation of the fragmentation pathways and assists in structural assignment of unknown fragments [36] [41].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic structure and optical properties of 2-bromo-1-fluoro-3,5-dimethylbenzene through analysis of electronic transitions within the molecule. The aromatic chromophore system, perturbed by halogen and methyl substituents, displays characteristic absorption bands that provide information about the electronic energy levels.

Absorption Characteristics

The ultraviolet-visible absorption spectrum of 2-bromo-1-fluoro-3,5-dimethylbenzene exhibits multiple absorption bands corresponding to different electronic transitions within the aromatic system. The primary absorption bands derive from π→π* transitions characteristic of benzene derivatives, with modifications induced by the substituent effects.

The forbidden ¹Lb transition appears between 250 and 280 nanometers with relatively low extinction coefficients ranging from 100 to 1000 liters per mole per centimeter. This transition shows fine vibrational structure in non-polar solvents but broadens significantly in polar media due to vibronic coupling effects.

The allowed ¹La transition manifests between 200 and 220 nanometers with moderate extinction coefficients of 5000 to 15000 liters per mole per centimeter. This transition shows sensitivity to substituent effects, with electron-donating methyl groups causing bathochromic shifts and halogen substituents providing additional perturbations.

High-energy transitions corresponding to charge transfer and σ→σ* processes appear below 200 nanometers with very high extinction coefficients exceeding 40000 liters per mole per centimeter. These transitions often overlap with solvent absorption, limiting their practical utility for routine analysis.

Electronic Transitions

The electronic transitions observed in 2-bromo-1-fluoro-3,5-dimethylbenzene reflect the perturbation of the benzene electronic structure by the substituents. The bromine and fluorine atoms introduce additional electronic states through their lone pair electrons and modify the aromatic π-system through inductive and mesomeric effects.

The lowest energy π→π* transition corresponds to promotion of an electron from the highest occupied molecular orbital to the lowest unoccupied molecular orbital. This transition shows significant substituent sensitivity, with the heavy bromine atom providing additional spin-orbit coupling that can relax selection rules and enhance transition probabilities.

Charge transfer transitions involving electron transfer between the substituents and the aromatic ring contribute to the absorption spectrum at higher energies. These transitions show strong solvent dependence, with polar solvents stabilizing the charge-separated excited states and causing bathochromic shifts.

The methyl substituents provide hyperconjugative stabilization to both ground and excited states, influencing the transition energies and intensities. This effect typically manifests as small bathochromic shifts and intensity enhancements compared to unsubstituted benzene derivatives.